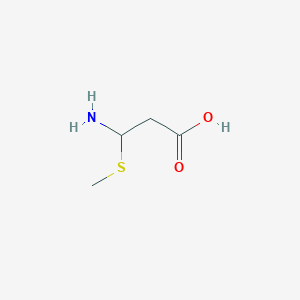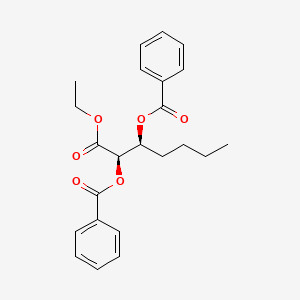![molecular formula C20H32SSi B14204906 Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane CAS No. 834897-78-8](/img/structure/B14204906.png)
Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a complex hydrocarbon chain. This compound is notable for its unique structural features, which include a phenylsulfanyl group and a conjugated diene system. These structural elements confer distinct chemical properties and reactivity patterns, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Conjugated Diene System: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene.
Introduction of the Phenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., bromide) with a thiophenol derivative.
Attachment of the Trimethylsilyl Group: The final step involves the hydrosilylation of the diene with trimethylsilane in the presence of a platinum catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The conjugated diene system can be selectively reduced to a single or double bond using hydrogenation catalysts.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Partially or fully hydrogenated hydrocarbons.
Substitution: Various organosilicon derivatives.
Applications De Recherche Scientifique
Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in redox reactions, modulating the oxidative state of biological systems. The conjugated diene system can participate in various chemical reactions, influencing cellular processes. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylpropene: Similar in having a trimethylsilyl group but lacks the phenylsulfanyl and conjugated diene systems.
Phenylsulfanylalkenes: Contain the phenylsulfanyl group but differ in the structure of the hydrocarbon chain and the presence of the trimethylsilyl group.
Organosilicon Compounds: Share the trimethylsilyl group but vary widely in their additional functional groups and overall structure.
Uniqueness
Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane is unique due to its combination of a trimethylsilyl group, a phenylsulfanyl group, and a conjugated diene system. This unique structure imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
834897-78-8 |
|---|---|
Formule moléculaire |
C20H32SSi |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
trimethyl-[2-(3-phenylsulfanylprop-2-enyl)oct-1-enyl]silane |
InChI |
InChI=1S/C20H32SSi/c1-5-6-7-9-13-19(18-22(2,3)4)14-12-17-21-20-15-10-8-11-16-20/h8,10-12,15-18H,5-7,9,13-14H2,1-4H3 |
Clé InChI |
GJUQTGMSWHYMFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C[Si](C)(C)C)CC=CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
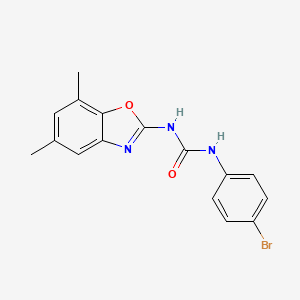
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
![2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol](/img/structure/B14204835.png)
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)
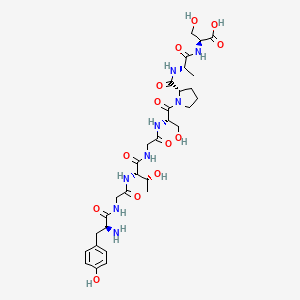
![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)
![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)
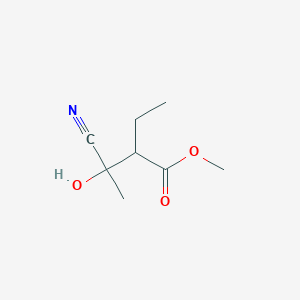
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
